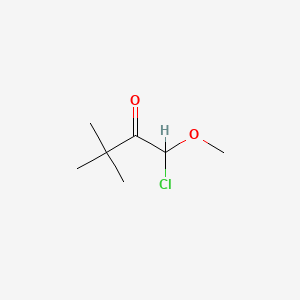
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: is a derivative of Irbesartan, a medication primarily used to treat high blood pressure and diabetic nephropathy. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to Irbesartan. This modification can affect the compound’s solubility, stability, and bioavailability, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetyl groups to prevent unwanted reactions.
Activation of Carboxyl Group: The carboxyl group of glucuronic acid is activated, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Coupling with Irbesartan: The activated glucuronic acid is then coupled with Irbesartan under mild conditions to form the glucuronide conjugate.
Methylation: The final step involves the methylation of the ester group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the glucuronide moiety.
Hydrolysis: Deacetylated and demethylated products.
Substitution: Substituted derivatives at the ester group.
科学研究应用
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan derivatives.
Drug Delivery: Investigating the potential of glucuronide conjugates to improve drug solubility and bioavailability.
Metabolite Identification: Identifying and characterizing metabolites of Irbesartan in biological systems.
Toxicology: Assessing the safety and toxicity of Irbesartan derivatives.
作用机制
The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.
相似化合物的比较
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: can be compared with other glucuronide conjugates of angiotensin II receptor antagonists:
Losartan Glucuronide: Similar in that it is a glucuronide conjugate of an angiotensin II receptor antagonist, but differs in the parent compound.
Valsartan Glucuronide: Another glucuronide conjugate with a different parent compound.
Telmisartan Glucuronide: Similar in structure but with a different parent compound.
The uniqueness of This compound lies in its specific parent compound, Irbesartan, and the specific modifications made to the glucuronide moiety.
属性
分子式 |
C38H44N6O10 |
|---|---|
分子量 |
744.8 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1 |
InChI 键 |
UKSGMKYWGKQGGT-WUORMFBWSA-N |
手性 SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


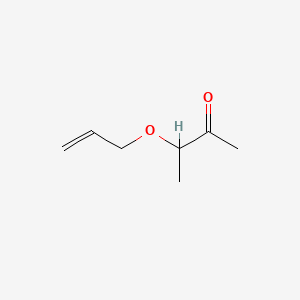
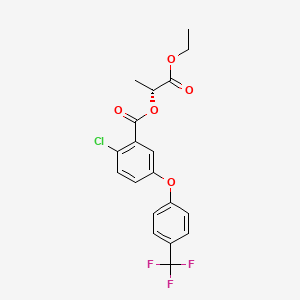
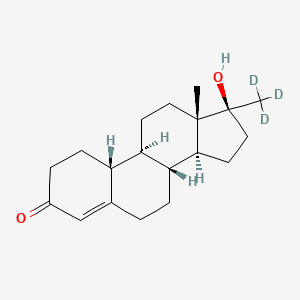
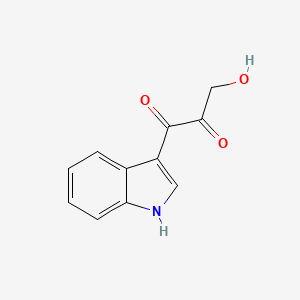
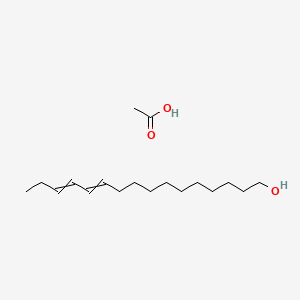
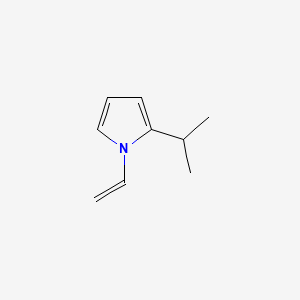
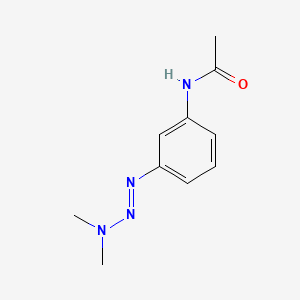
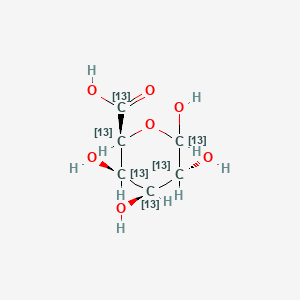
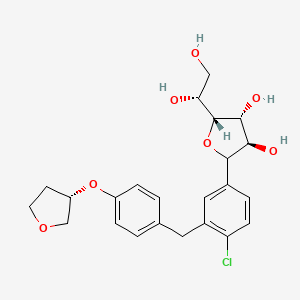
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
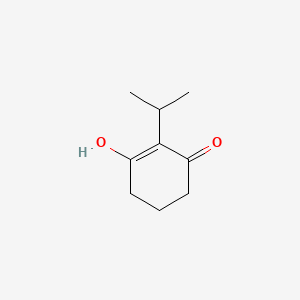
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

